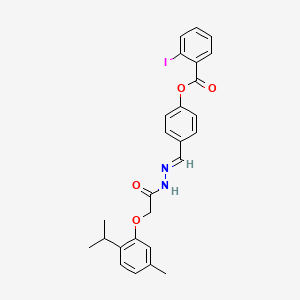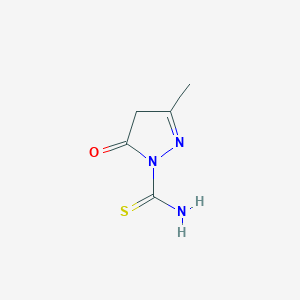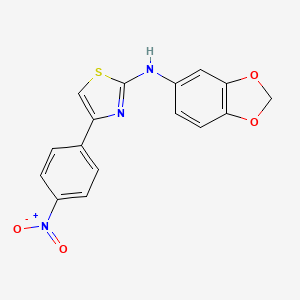![molecular formula C25H18N4O2 B11539065 2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)
2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole: (S)-(−)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol , is a yellow crystalline solid. Its chemical formula is C₁₁H₁₄N₂O₃ . This compound exhibits interesting properties due to its unique structure, making it relevant in various scientific fields.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One practical route includes the following:
Condensation Reaction: Start with 4-nitrobenzaldehyde and 2-aminopyrrole. These react to form the key intermediate, which is then further modified.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent (e.g., NaBH₄ or hydrazine).
Methylation: The amino group is methylated to yield the final product.
Industrial Production:: Industrial-scale production typically employs efficient synthetic routes, optimizing yields and minimizing byproducts. Detailed reaction conditions and purification methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The compound may participate in nucleophilic substitution reactions.
Common Reagents: NaBH₄, hydrazine, and other reducing agents.
Major Products: The reduced form (amino compound) is a key intermediate for further derivatization.
Scientific Research Applications
Chemistry::
Catalysis: Researchers explore its catalytic properties in various reactions.
Materials Science: It serves as a building block for functional materials.
Drug Development: Investigated as a potential drug scaffold due to its structural features.
Biological Activity: Studies assess its impact on cellular processes.
NLO Material: Used in nonlinear optical (NLO) applications.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological pathways.
Comparison with Similar Compounds
While this compound is unique, it shares features with related imidazole derivatives. Notable similar compounds include:
Imidazole: The parent compound.
4-Nitroimidazole: A close relative with a nitro group at the 4-position.
Properties
Molecular Formula |
C25H18N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)pyrrol-2-yl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C25H18N4O2/c30-29(31)21-15-13-20(14-16-21)28-17-7-12-22(28)25-26-23(18-8-3-1-4-9-18)24(27-25)19-10-5-2-6-11-19/h1-17H,(H,26,27) |
InChI Key |
IFQMXQQGNBRQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538984.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11538986.png)

![N'-[(1Z)-1-phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11538996.png)

![2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide](/img/structure/B11539003.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)

![(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11539022.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11539028.png)
![3-Fluoro-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11539036.png)
![N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11539047.png)
![N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)
